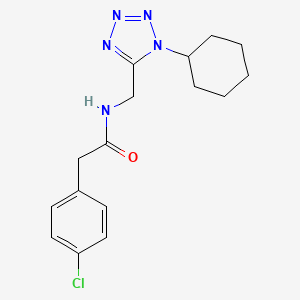
(2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
This compound has been synthesized as part of a study exploring its potential as an anticonvulsant agent. The research indicated that some derivatives of this compound exhibited significant anticonvulsant activity, with one derivative showing the most potent effects. These findings suggest that modifications of the core structure could lead to the development of new anticonvulsant medications. The study also provided detailed structural analysis through element analysis, IR, and proton magnetic resonance, indicating the precise chemical makeup and potential mechanism of action for the anticonvulsant activity (Archana, V. K. Srinivastava, & Ashok Kumar, 2003).
Dual Inhibitor of Inflammation
Another study focused on the synthesis and evaluation of compounds derived from the mentioned structure for their dual inhibition of 5-lipoxygenase and cyclooxygenase, enzymes involved in the inflammatory process. The research identified a potent dual inhibitor, showcasing the compound's potential in treating inflammation. This inhibitor demonstrated significant oral activity in animal models of inflammation, suggesting its utility in developing new anti-inflammatory drugs (P. Unangst et al., 1994).
Antibacterial Properties
Research into the antibacterial properties of derivatives of this compound revealed that certain modifications can lead to enhanced antibacterial efficacy. The study demonstrated that the arylidene moiety plays a crucial role in antibacterial activity, indicating the potential for these compounds to be developed into new antibacterial agents. The compounds showed considerable activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of action (V. Patel et al., 2010).
Anticancer Activity
A study on the synthesis and in vitro screening of novel analogs, including derivatives of the mentioned compound, as potential anticancer agents revealed significant findings. Certain derivatives exhibited potent growth inhibition against melanoma and ovarian cancer cell lines, highlighting their potential as leads for the development of new anticancer drugs. The research emphasizes the importance of structural modification in enhancing the anticancer activity of these compounds (Narsimha R Penthala et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(5E)-2-(4-hydroxyphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-22-11-12(15-4-2-3-5-16(15)22)10-17-18(24)21-19(25-17)20-13-6-8-14(23)9-7-13/h2-11,23H,1H3,(H,20,21,24)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCQHOIRFFMKKA-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=NC4=CC=C(C=C4)O)S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,5E)-2-((4-hydroxyphenyl)imino)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

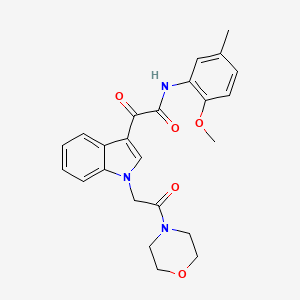
![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2654537.png)
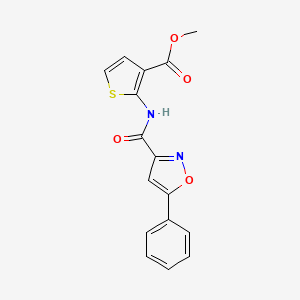
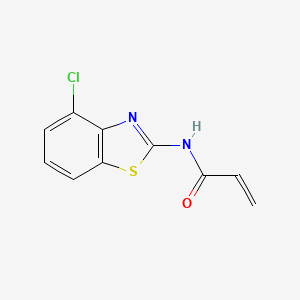
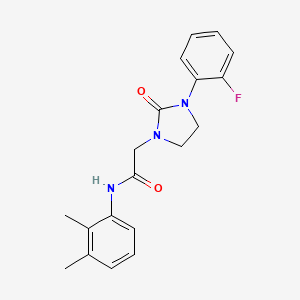

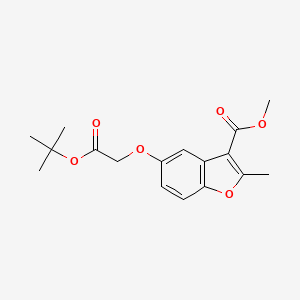
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2654544.png)
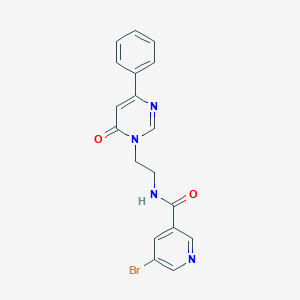
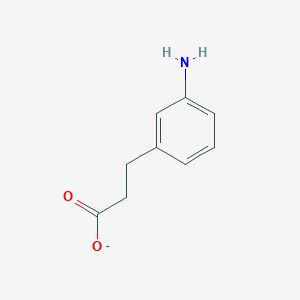

![6-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2654548.png)
